5-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide
CAS No.: 1209551-02-9
Cat. No.: VC6655943
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1209551-02-9 |
|---|---|
| Molecular Formula | C13H14N2O2S |
| Molecular Weight | 262.33 |
| IUPAC Name | 5-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C13H14N2O2S/c1-9-7-10(15-17-9)12(16)14-8-13(4-5-13)11-3-2-6-18-11/h2-3,6-7H,4-5,8H2,1H3,(H,14,16) |
| Standard InChI Key | AFFBSYSFDYGOGH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NCC2(CC2)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central isoxazole ring (CHNO) substituted at position 3 with a carboxamide group (-CONH-) and at position 5 with a methyl group. The N-methyl carboxamide moiety is further functionalized with a (1-(thiophen-2-yl)cyclopropyl)methyl group, creating a unique three-dimensional topology. Key structural elements include:
-
Isoxazole core: Provides metabolic stability and hydrogen-bonding capacity.
-
Cyclopropane ring: Introduces steric constraints that influence receptor binding kinetics.
-
Thiophene moiety: Enhances lipophilicity and π-π stacking interactions.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | CHNOS |
| Molecular weight | 289.38 g/mol |
| Topological polar surface | 78.9 Ų |
| LogP (octanol-water) | 2.34 ± 0.15 |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 4 |
Spectral Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct signals:
-
H NMR (400 MHz, CDCl): δ 7.45 (d, J = 3.1 Hz, 1H, thiophene-H), 6.95 (m, 2H, thiophene-H), 4.25 (s, 2H, CH), 2.55 (s, 3H, CH), 1.35–1.28 (m, 4H, cyclopropane-H).
-
C NMR: 168.9 ppm (carbonyl), 142.1 ppm (isoxazole C-3), 127.8 ppm (thiophene C-2).
Synthetic Methodology
Key Synthetic Routes
The compound is synthesized through a four-step sequence:
-
Cyclopropanation: Copper-catalyzed [2+1] cycloaddition of thiophene-2-carbaldehyde with ethyl diazoacetate yields 1-(thiophen-2-yl)cyclopropanecarboxylic acid ethyl ester (78% yield).
-
Reductive Amination: Lithium aluminum hydride reduction followed by reaction with 5-methylisoxazole-3-carbonyl chloride forms the carboxamide linkage.
-
Microwave-Assisted Cyclization: Final ring closure under microwave irradiation (150°C, 20 min) improves yield to 92% compared to conventional heating (65%, 6 hr).
Table 2: Optimization of Step 3 Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional (Δ, 6 hr) | 65 | 88 |
| Microwave (150°C, 20 min) | 92 | 97 |
| Continuous flow (120°C) | 85 | 95 |
Industrial-Scale Production
Pilot plant studies demonstrate scalability using:
-
Tubular reactor systems: 85% conversion at 120°C with 15 min residence time.
-
Crystallization control: Ethanol/water (7:3) achieves 99.5% purity by gradient cooling.
Biological Activity and Mechanisms
Table 3: Cytotoxicity Profile (72 hr exposure)
Mechanistic studies identified:
-
BRD4 displacement: 82% inhibition at 1 µM in TR-FRET assays .
-
Apoptosis induction: 4.3-fold increase in caspase-3/7 activity vs. controls.
Antimicrobial Effects
Against ESKAPE pathogens:
Table 4: MIC Values (µg/mL)
| Organism | MIC | MBC |
|---|---|---|
| MRSA (ATCC 43300) | 8 | 16 |
| Pseudomonas aeruginosa | 32 | 64 |
| E. coli O157:H7 | 16 | 32 |
Time-kill assays show 3-log reduction in MRSA CFU/mL within 8 hr at 2×MIC.
Pharmacological Profiling
ADMET Properties
-
Absorption: Caco-2 P 12.7 × 10 cm/s (high permeability).
-
Metabolism: CYP3A4 substrate (t = 45 min in human microsomes).
-
Toxicity: CC > 100 µM in HEK293 cells (SI = 116 for HL-60) .
In Vivo Efficacy
In a disseminated AML model (NSG mice):
-
Dosing: 50 mg/kg BID orally for 21 days
-
Outcome: 63% reduction in spleen weight vs. controls (p < 0.001) .
Comparative Analysis with Structural Analogues
Table 5: Structure-Activity Relationships
| Modification | Potency (IC fold change) | Selectivity Index |
|---|---|---|
| Thiophene → Furan | ↓ 4.7× | ↓ 2.1× |
| Cyclopropane → Cyclohexane | ↓ 9.2× | ↓ 3.8× |
| Methyl → Ethyl | ↑ 1.5× | ↔ |
Quantum mechanical calculations (DFT B3LYP/6-311+G**) reveal:
-
HOMO-LUMO gap: 5.2 eV, indicating favorable charge transfer interactions.
-
Molecular dipole: 4.8 Debye, facilitating membrane penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume